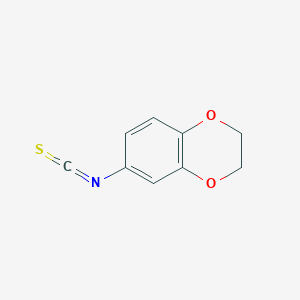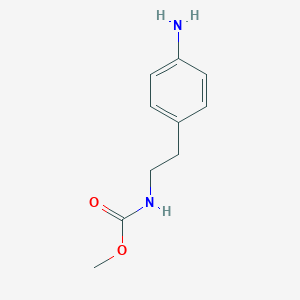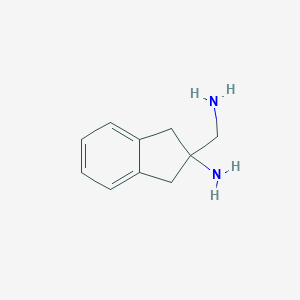
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
概要
説明
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is a chemical compound with the molecular formula C9H7NO2S . It has a molecular weight of 193.22 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 . The Canonical SMILES for this compound is C1COC2=C(O1)C=CC(=C2)N=C=S . Physical And Chemical Properties Analysis
This compound is a powder that has a melting point of 62-66°C . It has a computed XLogP3 value of 2.9 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 1 rotatable bond .科学的研究の応用
Antibacterial and Enzyme Inhibitory Properties
Research highlights the synthesis of derivatives of 2,3-dihydro-1,4-benzodioxine with potential antibacterial and enzyme inhibitory activities. N-Substituted derivatives have shown promising antibacterial potential against various Gram-negative and Gram-positive bacterial strains. Additionally, some compounds have demonstrated weak to moderate enzyme inhibitory activities, indicating potential therapeutic uses for type-2 diabetes and as acetylcholinesterase inhibitors (Abbasi et al., 2016), (Abbasi et al., 2019).
Synthesis and Evaluation of Derivatives for Biofilm Inhibition
Studies have synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, evaluating them for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. The synthesized molecules displayed suitable inhibitory action against biofilms and exhibited mild cytotoxicity (Abbasi et al., 2020).
Monoamine Oxidase Inhibition for Parkinson's Disease Treatment
Benzodioxane derivatives, including 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine, have been synthesized and evaluated as inhibitors of human monoamine oxidase (MAO) A and B. These derivatives, particularly benzodioxane derivatives, have been found to be potent MAO-B inhibitors and are selective for the MAO-B isoform. This property is significant for the design of drugs for the treatment of Parkinson's disease (Engelbrecht et al., 2015).
Synthesis and Evaluation for Antimicrobial and Antifungal Activities
Derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesized compounds have shown significant antibacterial and antifungal potential, indicating their utility as promising antibacterial and antifungal agents (Abbasi et al., 2020).
Characterization and Industrial Application
Characterization of an enzyme from Alcaligenes faecalis has been done, focusing on its application in the efficient preparation of enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. These enantiomers are valuable chiral synthons for the enantiospecific synthesis of various therapeutic agents (Mishra et al., 2016).
Safety and Hazards
作用機序
Result of Action
The molecular and cellular effects of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
生化学分析
Biochemical Properties
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and histidine. This interaction can lead to the modification of enzyme activity and protein function. For instance, this compound has been shown to inhibit certain enzymes by covalently modifying their active sites, thereby altering their catalytic properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isothiocyanate group reacts with thiol groups in proteins, leading to the formation of thiourea derivatives. This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are excreted from the body. The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. This localization can influence the compound’s activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Alternatively, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
特性
IUPAC Name |
6-isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALNNFRLHRAJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379867 | |
| Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141492-50-4 | |
| Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-yl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)



![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)

